N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine

Lipophilicity ADME prediction CNS drug design

SAR campaigns require systematic steric and lipophilic variation at amine positions. Synthesizing N-neopentyl piperidines via hindered SN2 reactions is a known bottleneck. - **Differentiated properties**: XLogP3 2.1 vs. parent -0.1; TPSA 15.3 Ų (48% reduction); 3 rotatable bonds - **Application**: CNS library building block, negative control for SNRI pharmacology, steric tolerance probe - **Supply**: ≥95% purity, bypass difficult N-alkylation step

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
Cat. No. B13253023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1CCN(CC1)C
InChIInChI=1S/C11H24N2/c1-11(2,3)9-12-10-5-7-13(4)8-6-10/h10,12H,5-9H2,1-4H3
InChIKeyZMGOBSQMMVGLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethylpropyl)-1-methylpiperidin-4-amine: Profile and Procurement


N-(2,2-Dimethylpropyl)-1-methylpiperidin-4-amine (CAS 1249963-19-6, PubChem CID 61167777) is a tertiary diamine comprising a 1-methylpiperidine core with an N-neopentyl (2,2-dimethylpropyl) substituent at the 4-amino position [1]. With a molecular formula C11H24N2 and molecular weight 184.32 g/mol, this compound occupies a distinct physicochemical space relative to its parent scaffold, 1-methylpiperidin-4-amine (CAS 41838-46-4, MW 114.19 g/mol), exhibiting a computed XLogP3 of 2.1 versus -0.1 for the parent, and a reduced topological polar surface area of 15.3 Ų versus 29.3 Ų [1][2]. The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 98%, primarily for research and development use as a synthetic building block .

1
Neopentyl-substituted piperidine building block for CNS-oriented library synthesis
2
Supports SAR studies requiring steric bulk and enhanced lipophilicity at the 4-amino position
3
Structurally defined scaffold for negative-control design in monoamine transporter research
Available at 95–98% purity; cost context differs from parent scaffold.

N-(2,2-Dimethylpropyl)-1-methylpiperidin-4-amine: Irreplaceability in Research


Substituting N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine with the unsubstituted parent 1-methylpiperidin-4-amine (CAS 41838-46-4) introduces profound physicochemical changes that fundamentally alter molecular behavior in both synthetic and biological contexts. The neopentyl group shifts the computed XLogP3 by +2.2 log units (from -0.1 to +2.1) and reduces topological polar surface area by 48% (from 29.3 to 15.3 Ų), moving the compound from a hydrophilic, low-permeability space into the lipophilic range associated with blood-brain barrier penetration potential [1][2]. Furthermore, the neopentyl substituent introduces three additional rotatable bonds (0 to 3) and steric bulk at the secondary amine, which can block N-dealkylation metabolic pathways and alter receptor binding geometries in ways not achievable with the parent scaffold [1]. For procurement decisions involving SAR studies, CNS-targeted library design, or any application where lipophilicity and scaffold decoration are experimental variables, generic substitution with 1-methylpiperidin-4-amine yields a molecule with fundamentally different ADME and target-engagement properties, invalidating comparative conclusions drawn from scaffold-only controls.

Δ
Parent 1-methylpiperidin-4-amine (CAS 41838-46-4) exhibits hydrophilic character and lower steric demand, shifting permeability and target-engagement profiles significantly.
×
Neopentyl steric shielding and additional rotatable bonds are absent in the parent scaffold, which may alter metabolic liability and conformational sampling in binding studies.
Arylmethyl SNRI pharmacophore is missing; substitution with a simple 4-amino-piperidine removes the structural requirement for monoamine transporter pharmacology.

N-(2,2-Dimethylpropyl)-1-methylpiperidin-4-amine: Evidence of Differentiation


Lipophilicity Differentiation vs Parent Scaffold

The target compound N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine exhibits a computed XLogP3 of 2.1, compared to -0.1 for the parent scaffold 1-methylpiperidin-4-amine, representing a +2.2 log unit increase in predicted lipophilicity [1][2]. This value falls within the optimal lipophilicity range (XLogP 1–3) recommended for CNS drug candidates, whereas the parent compound's XLogP of -0.1 places it below this range [3].

Lipophilicity vs parent
Reported
XLogP3 2.1 (Δ +2.2 vs parent -0.1)
Supports CNS-penetrant library fit
Computed value; confirm with experimental logP/logD
Lipophilicity ADME prediction CNS drug design

TPSA Reduction vs Parent Scaffold

The target compound has a computed topological polar surface area (TPSA) of 15.3 Ų, compared to 29.3 Ų for 1-methylpiperidin-4-amine—a 48% reduction [1][2]. This value places the target compound well below the TPSA threshold of <60–70 Ų commonly associated with favorable blood-brain barrier penetration, whereas the parent compound, at 29.3 Ų, also falls below this threshold but with a different balance of polarity [3]. The combination of low TPSA (15.3 Ų) with XLogP3 of 2.1 yields a CNS MPO desirability profile substantially different from the parent scaffold.

TPSA reduction vs parent
Reported
TPSA 15.3 Ų (–48% vs parent 29.3 Ų)
Lower polar surface area favors passive permeability
Computed TPSA; verify with PAMPA/Caco-2
TPSA Blood-brain barrier CNS MPO

Rotatable Bond Count Increase vs Parent Scaffold

The target compound possesses three rotatable bonds compared to zero for the parent 1-methylpiperidin-4-amine, reflecting the introduction of the neopentyl side chain [1][2]. The three rotatable bonds are: (1) the C–N bond between the piperidine ring and the 4-amino nitrogen, (2) the N–CH2 bond connecting to the neopentyl group, and (3) the CH2–C(CH3)3 bond within the neopentyl moiety. This increased conformational flexibility may enhance induced-fit binding to protein targets while keeping the compound within the typical oral drug-likeness guideline of ≤10 rotatable bonds.

Rotatable bond increase
Reported
3 rotatable bonds (parent 0)
Increased conformational flexibility for SAR
Cactvs computed; 3 bonds: C–N, N–CH2, CH2–C(CH3)3
Conformational flexibility Molecular complexity Rotatable bonds

Absence of Arylmethyl SNRI Pharmacophore

The N-alkyl-N-arylmethylpiperidin-4-amine series reported by Boot et al. (2006) demonstrated potent dual serotonin and norepinephrine reuptake inhibition, with representative compounds achieving SERT Ki values as low as 0.96 nM [1]. These compounds contain both an N-alkyl and an N-arylmethyl substituent on the 4-amino group. N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine possesses only the N-alkyl (neopentyl) substituent and completely lacks the arylmethyl pharmacophore required for monoamine transporter engagement. This structural difference makes the target compound a potentially informative negative control or scaffold-diversification starting point in SNRI discovery programs, as it retains the piperidine core and N-alkyl substitution pattern while eliminating the key aromatic binding determinant.

SNRI pharmacophore absence
Class-level
No N-arylmethyl group; only N-neopentyl
Negative control for monoamine transporter engagement
No direct binding data; structural inference
SNRI pharmacology Pharmacophore analysis Negative control

Vendor Purity and Supply Overview

Commercially available N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine is supplied at 95% minimum purity by AK Scientific (Cat. 1771DQ) and at 98% purity by Leyan (Cat. 1551246) , with additional suppliers including MolCore (95%) and CymitQuimica (Biosynth brand) offering the compound for research use. The parent scaffold 1-methylpiperidin-4-amine is typically available at comparable purity levels (95–99%), but the neopentyl-substituted derivative carries a higher unit cost reflective of the additional synthetic step (N-alkylation with 2,2-dimethylpropyl halide), which is a relevant procurement consideration for large-scale SAR campaigns.

Vendor purity & supply
Specification review
95%–98% purity, multi-vendor
Supply chain redundancy; higher unit cost vs parent
AK Scientific, Leyan, MolCore; research grade
Purity specification Procurement Building block quality

Neopentyl Steric Shielding and Metabolic Stability

The neopentyl (2,2-dimethylpropyl) group is a well-established steric shielding motif in medicinal chemistry: the quaternary carbon adjacent to the amine nitrogen creates significant steric hindrance that can impede enzymatic N-dealkylation by cytochrome P450 enzymes [1]. While no direct metabolic stability data exist for this specific compound, the structural precedent is that neopentyl-substituted amines exhibit reduced rates of oxidative N-dealkylation compared to n-alkyl or less hindered branched alkyl analogs [1]. In contrast, the parent 1-methylpiperidin-4-amine lacks any N-alkyl shielding group and is expected to undergo more facile metabolic N-oxidation and N-dealkylation of the 4-amino group. This class-level inference must be explicitly noted as unvalidated for this specific compound pending experimental microsomal stability data.

Neopentyl metabolic shielding
Class-level
Steric hindrance at alpha-carbon
Hypothesis of reduced N-dealkylation; unvalidated
No experimental microsomal data; requires assay
Metabolic stability Steric hindrance Neopentyl effect

N-(2,2-Dimethylpropyl)-1-methylpiperidin-4-amine: Applications


CNS Library Design for Brain Penetration

With a computed TPSA of 15.3 Ų and XLogP3 of 2.1, N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine occupies physicochemical property space consistent with CNS drug-likeness parameters defined by the CNS MPO framework . The compound can serve as a lipophilic 4-aminopiperidine building block for constructing CNS-targeted screening libraries, where its low TPSA predicts favorable passive BBB permeability. Procurement of this compound for CNS library synthesis is supported by its differentiation from the parent scaffold (XLogP3 -0.1, TPSA 29.3 Ų), which lacks the lipophilicity required for CNS penetration .

SAR Studies of N-Alkyl Substitution on Piperidine Scaffolds

The neopentyl group introduces both steric bulk (quaternary alpha-carbon) and increased lipophilicity (XLogP3 = 2.1 vs. -0.1 for parent) at the 4-amino position, making this compound a valuable SAR probe for systematically evaluating the impact of N-alkyl chain branching on target binding . In SAR campaigns exploring 4-aminopiperidine-based ligands for kinase, GPCR, or ion channel targets, this compound fills the sterically demanding, lipophilic N-alkyl position in a congeneric series that might also include N-methyl, N-ethyl, N-isopropyl, and N-neopentyl variants—enabling quantitative assessment of steric tolerance at the amine binding pocket.

Negative Control for Monoamine Transporter Studies

The N-alkyl-N-arylmethylpiperidin-4-amine class reported by Boot et al. (2006) demonstrates potent dual SERT/NET inhibition (SERT Ki = 0.96 nM for representative compounds) through a pharmacophore requiring both N-alkyl and N-arylmethyl substituents . N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine, bearing only the N-alkyl moiety without the arylmethyl group, is structurally predicted to lack monoamine transporter affinity. This makes it a structurally rational negative control for SNRI pharmacology experiments, enabling researchers to verify that observed monoamine uptake inhibition in novel analogs is arylmethyl-dependent rather than arising from the piperidine scaffold or N-alkyl substituent alone.

N-Alkylation Optimization on Hindered Aminopiperidine

The synthesis of N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine via N-alkylation of 1-methylpiperidin-4-amine with 2,2-dimethylpropyl halide represents a sterically challenged transformation due to the neopentyl halide's resistance to SN2 displacement . This compound serves both as a product target for optimizing hindered N-alkylation conditions (base, solvent, temperature, leaving group) and as a building block for subsequent diversification via the remaining secondary amine functionality. Procurement of the pre-synthesized compound at 95–98% purity from vendors enables researchers to bypass the synthetic bottleneck and proceed directly to downstream chemistry.

Application
Selection Property
Validation Focus
CNS-penetrant library design
Physicochemical profile consistent with CNS MPO space (low TPSA, moderate lipophilicity)
Passive permeability assay validation (PAMPA/Caco-2)
N-alkyl SAR studies
Steric bulk and lipophilic character of the neopentyl group
Target-binding steric tolerance assays
Monoamine transporter negative control
Absence of arylmethyl SNRI pharmacophore
SERT/NET binding verification studies
Hindered N-alkylation methodology
Neopentyl halide reactivity in sterically constrained SN2 reactions
Reaction condition optimization (base, solvent, temperature)
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